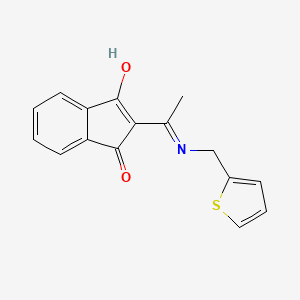

2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione

Description

Structure and Synthesis 2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione is an indane-1,3-dione derivative featuring a thienylmethyl group attached via an aminoethylidene linker. Indane-1,3-dione itself is a bicyclic diketone with a rigid planar structure, widely used as an electron acceptor in push-pull dyes and bioactive molecules . The synthesis of this compound likely involves a Knoevenagel condensation or Claisen-type reaction between indane-1,3-dione and a thienylmethylamine derivative, analogous to methods used for related arylidene-indanediones (e.g., 2-arylideneindane-1,3-diones) .

Properties

IUPAC Name |

3-hydroxy-2-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-10(17-9-11-5-4-8-20-11)14-15(18)12-6-2-3-7-13(12)16(14)19/h2-8,18H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITJSLIKKSSBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CS1)C2=C(C3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione involves several steps. One common synthetic route includes the reaction of indane-1,3-dione with 2-thienylmethylamine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Additionally, it is used in the development of new materials and industrial processes. Its unique chemical structure allows for versatile applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Target Compound Hypotheses :

- Anticoagulant Potential: The thienylmethyl group may enhance lipophilicity, improving membrane permeability compared to phenyl derivatives. However, its activity may differ from 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione due to steric effects .

- Antifungal Activity: Thiophene rings are known to enhance antifungal properties in other drug classes (e.g., azoles), suggesting possible efficacy against C. albicans .

Physicochemical Properties

Key Insight: The aminoethylidene linker in the target compound may increase solubility in polar solvents compared to purely aromatic derivatives.

Biological Activity

2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione (CAS Number: 218158-01-1) is an organic compound characterized by its unique structure, which includes a thiophene moiety and an indane-1,3-dione framework. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The molecular formula of this compound is C16H13NO2S, with a molecular weight of 283.34 g/mol .

- Molecular Formula : C16H13NO2S

- Molecular Weight : 283.34 g/mol

- Structure : The compound features a thiophenyl group attached to an aminoethylidene bridge leading to an indane-1,3-dione core.

Anti-Cancer Activity

Research has indicated that derivatives of indane-1,3-dione exhibit significant anti-cancer properties. A study focusing on substituted thiophenyl derivatives demonstrated that compounds with similar structures could inhibit cancer cell proliferation effectively. For instance, certain derivatives showed IC50 values in the micromolar range against various cancer cell lines .

Table 1: Anti-Cancer Activity of Indane Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis induction |

| Compound B | HeLa | 15 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests that the compound may modulate immune responses and reduce inflammation .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have indicated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Table 2: Antimicrobial Efficacy

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Case Studies

A notable case study involved the synthesis and biological evaluation of various thiophenyl derivatives, including the target compound. The study reported significant cytotoxicity against cancer cell lines with promising selectivity indices, suggesting potential for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione and its analogs?

The compound can be synthesized via Knoevenagel condensation , a widely used method for indane-1,3-dione derivatives. This involves reacting indane-1,3-dione with a thienylmethyl-substituted amine under controlled conditions (e.g., acidic or basic catalysts). Alternative routes include halogenation or self-condensation strategies, which allow introduction of diverse functional groups . For example, derivatives with thienylmethyl groups (as in related compounds) have been synthesized via condensation reactions with aldehydes or ketones, followed by amine coupling .

Q. How is the compound characterized post-synthesis?

Characterization typically involves NMR spectroscopy (¹H/¹³C), mass spectrometry (MS) , and FT-IR to confirm structure and purity. For instance, derivatives like 2-(((2-Indol-3-ylethyl)amino)ethylidene)indane-1,3-dione (a structural analog) were characterized using molecular weight (330.38 g/mol) and spectral data (e.g., boiling point: 571.0±50.0 °C, density: 1.3±0.1 g/cm³) . X-ray crystallography may also resolve stereochemical details if crystalline forms are obtained.

Q. What stability considerations are critical during synthesis and storage?

Stability depends on pH , temperature , and light exposure . Reactions involving indane-1,3-dione derivatives often require anhydrous conditions to prevent hydrolysis. Storage in inert atmospheres (e.g., argon) at low temperatures (-20°C) is recommended. Halogenation steps (e.g., bromination) may require strict moisture control .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?

In vitro assays against fungal pathogens (e.g., Candida albicans) or bacteria can be conducted using broth microdilution methods. For example, 2-(aryl methylene)-indane-1,3-dione derivatives showed MIC values of 12.5–25 µg/mL against C. albicans . Dose-response curves and time-kill assays can further quantify efficacy. Include positive controls (e.g., fluconazole) and assess cytotoxicity against mammalian cell lines to validate selectivity .

Q. How can structural-activity relationships (SAR) be analyzed to optimize bioactivity?

Substituent variation is key. For anticoagulant activity, 2-substituted derivatives (e.g., methylsulfanyl groups) increased prothrombin time by ~2-fold compared to anisindione, a known anticoagulant . Computational tools like QSAR modeling or molecular docking can predict interactions with target proteins (e.g., thrombin for anticoagulants). Compare analogs with different substituents (thienyl, pyridyl) to identify pharmacophores .

Q. How can contradictions in bioactivity data across derivatives be resolved?

Q. What strategies address low solubility in pharmacological studies?

Derivatization (e.g., adding hydrophilic groups like sulfonates) or formulation (nanoparticles, liposomes) can improve solubility. For instance, sulfonated indane-1,3-dione derivatives are used in water-soluble dyes, suggesting similar strategies for drug delivery . Solubility parameters (LogP, polar surface area) should guide chemical modifications .

Q. How can the compound’s mechanism as a potential anticancer agent be investigated?

Apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and kinase inhibition screens (e.g., EGFR, Aurora kinases) are standard. Related thienylmethyl derivatives have shown activity against cancer cells by targeting tubulin polymerization or DNA intercalation . Pair mechanistic studies with in vivo xenograft models to validate efficacy and toxicity .

Methodological Tables

Table 1: Key Synthetic Routes for Indane-1,3-Dione Derivatives

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Knoevenagel Condensation | Ethanol, reflux, 12h | 65–80 | |

| Halogenation | Br₂, CCl₄, 0°C | 45–60 | |

| Amine Coupling | DCC, DMAP, CH₂Cl₂ | 70–85 |

Table 2: Bioactivity Data for Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.